REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O-2].[Zn+2:7].O>>[Zn+2:7].[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,4.5.6|
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Name
|
|
Quantity
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300 g
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Type
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reactant
|
Smiles
|
NCC(=O)O
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Name
|
|
Quantity
|
162.8 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
162.8 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Glycine zinc salt was prepared by the following procedure
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Type
|
ADDITION
|
Details
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mixed for about 5 minutes
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Duration
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5 min
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Type
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CUSTOM
|
Details
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Then, the mixture was dried at 110° C.
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |